

A Technical Guide to the Genotoxicity and Safety Profile of Rutin Hydrate

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Compound of Interest		
Compound Name:	Rutin hydrate	
Cat. No.:	B3028452	Get Quote

Executive Summary

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found in numerous plants, is widely investigated for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects[1][2][3]. This technical guide provides a comprehensive overview of the genotoxicity and preclinical safety profile of **Rutin hydrate**, drawing from a range of in vitro and in vivo studies. The data herein is intended to inform risk assessment and guide future research in drug development.

The genotoxicity profile of rutin presents a complex picture. In vitro, rutin has demonstrated mutagenic potential in the Ames test, specifically by inducing frameshift mutations[4]. However, results from mammalian cell assays are more ambiguous, with some studies reporting equivocal responses in the in vitro micronucleus test[4]. In contrast, in vivo studies generally suggest a lack of genotoxic effects at high dose levels. For instance, the micronucleus test in mouse bone marrow did not show DNA damage, and the comet assay revealed damage only at a specific high dose, suggesting a potential threshold effect.

The safety profile from acute, sub-chronic, and chronic toxicity studies indicates that rutin is practically non-toxic when administered orally. The oral LD50 in rodents is high, though intraperitoneal administration results in significantly lower LD50 values. Long-term dietary administration has established No-Observed-Adverse-Effect Levels (NOAELs), with adverse effects such as reduced body weight gain or minor kidney changes in male rats only occurring at very high concentrations. This document synthesizes quantitative data into structured tables,



details the methodologies of key toxicological assays, and visualizes relevant workflows and signaling pathways to provide a thorough resource for the scientific community.

Genotoxicity Profile

The assessment of genotoxicity is critical for any compound intended for therapeutic use. Studies on **Rutin hydrate** have yielded mixed results, highlighting a notable difference between in vitro bacterial assays and in vivo mammalian systems.

In Vitro Genotoxicity Studies

1.1.1 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to produce genetic mutations. Rutin showed an equivocal response in some assays but was also found to be a potent inductor of revertants in Salmonella typhimurium, suggesting it is capable of producing frameshift mutations.

Table 1: Summary of Ames Test Results for Rutin

Test System	Strains	Metabolic Activation (S9)	Concentrati on	Result	Reference
Salmonella typhimurium	TA97a, TA98, TA100, TA102, TA1535	With and Without	Not specified	Potent revertant inductor; capable of producing frameshift mutations	

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

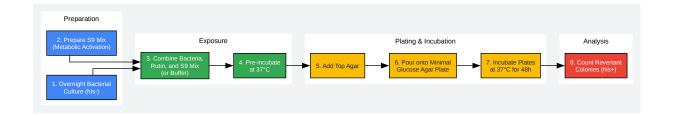
This protocol is based on the principles of OECD Guideline 471.

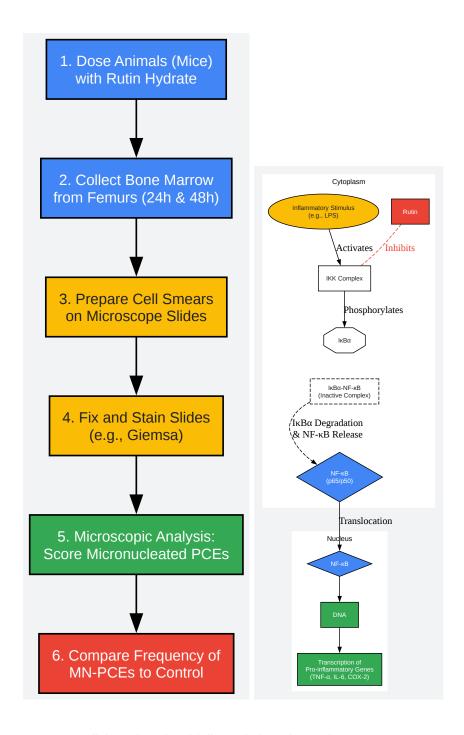


- Strain Preparation: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are cultured overnight in a nutrient broth to reach a specific cell density.
- Metabolic Activation: A rat liver homogenate (S9 fraction) is prepared and mixed with cofactors (e.g., NADP, G6P) to create the S9 mix. This simulates mammalian metabolism for pro-mutagens.
- Exposure: The test is run in parallel with and without the S9 mix. In test tubes, the following are combined:
 - 0.1 mL of the bacterial culture.
 - 0.1 mL of Rutin hydrate solution (at various concentrations) or a control (solvent or positive control).
 - 0.5 mL of the S9 mix or a phosphate buffer (for non-activation plates).
- Plating: The mixture is briefly pre-incubated at 37°C. Molten top agar (approx. 2 mL)
 containing a trace amount of histidine and biotin is added to each tube. The contents are
 then poured onto minimal glucose agar plates.
- Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is
 considered mutagenic if it causes a dose-dependent increase in revertant colonies
 compared to the negative control.

Diagram: Ames Test Experimental Workflow







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